molecular formula C11H14N2 B1348405 3-((Isopropylamino)methyl)benzonitrile CAS No. 90389-99-4

3-((Isopropylamino)methyl)benzonitrile

Cat. No.: B1348405
CAS No.: 90389-99-4
M. Wt: 174.24 g/mol
InChI Key: CMQLCPBTRMQLEP-UHFFFAOYSA-N
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Description

3-((Isopropylamino)methyl)benzonitrile is an organic compound with the molecular formula C11H14N2 It is a derivative of benzonitrile, where the benzonitrile core is substituted with an isopropylamino group at the 3-position

Scientific Research Applications

3-((Isopropylamino)methyl)benzonitrile has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((Isopropylamino)methyl)benzonitrile typically involves the reaction of 3-bromobenzonitrile with isopropylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the isopropylamino group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-((Isopropylamino)methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or amides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The isopropylamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products:

Mechanism of Action

The mechanism of action of 3-((Isopropylamino)methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylamino group can enhance binding affinity and specificity towards these targets, leading to desired biological effects. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

    Benzonitrile: The parent compound, lacking the isopropylamino group.

    3-(Methylamino)methylbenzonitrile: A similar compound with a methylamino group instead of an isopropylamino group.

    3-(Ethylamino)methylbenzonitrile: A compound with an ethylamino group.

Uniqueness: 3-((Isopropylamino)methyl)benzonitrile is unique due to the presence of the isopropylamino group, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s solubility, stability, and interaction with molecular targets compared to its analogs .

Properties

IUPAC Name

3-[(propan-2-ylamino)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-9(2)13-8-11-5-3-4-10(6-11)7-12/h3-6,9,13H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQLCPBTRMQLEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40238128
Record name Benzonitrile, 3-(((1-methylethyl)amino)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40238128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90389-99-4
Record name 3-[[(1-Methylethyl)amino]methyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90389-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 3-(((1-methylethyl)amino)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 3-(((1-methylethyl)amino)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40238128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared following general procedure 10, starting from 3-(bromomethyl)benzonitrile and isopropyl amine. It was isolated as a yellow liquid (5.7 g, 92%).
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Yield
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